

# An In-Depth Technical Guide to 4-Oxopentanal

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## Compound of Interest

Compound Name: 4-Oxopentanal

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## Introduction

**4-Oxopentanal**, a bifunctional organic compound containing both an aldehyde and a ketone functional group, serves as a versatile intermediate in organic synthesis. Its unique 1,4-dicarbonyl structure makes it a valuable precursor for the synthesis of various heterocyclic compounds and a subject of interest in atmospheric and biological chemistry. This technical guide provides a comprehensive overview of **4-oxopentanal**, including its nomenclature, physicochemical properties, synthesis, and key chemical transformations, with a focus on detailed experimental protocols and mechanistic insights relevant to researchers in the chemical and pharmaceutical sciences.

## Nomenclature and Identification

The compound is systematically named **4-oxopentanal** according to IUPAC nomenclature.<sup>[1]</sup> It is also widely known by several synonyms.

Synonyms:

- Levulinaldehyde
- Levulinic aldehyde
- 4-Ketovaleraldehyde

- [Pentanal, 4-oxo-\[2\]](#)

## Physicochemical Properties

A summary of the key physical and chemical properties of **4-oxopentanal** is presented in the table below, compiled from various sources. This data is essential for its handling, purification, and use in chemical reactions.

Property	Value	Source(s)
Molecular Formula	C <sub>5</sub> H <sub>8</sub> O <sub>2</sub>	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	100.12 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
CAS Number	626-96-0	<a href="#">[3]</a>
Appearance	Colorless to pale yellow liquid	
Boiling Point	100-105 °C at 20 Torr	<a href="#">[2]</a>
70 °C at 16 mmHg	<a href="#">[3]</a>	
170.3 °C at 760 mmHg	<a href="#">[4]</a>	
187 °C	<a href="#">[5]</a>	
Density	1.0184 g/cm <sup>3</sup> at 21.5 °C	<a href="#">[2]</a>
1.018 g/mL	<a href="#">[3]</a>	
0.948 g/cm <sup>3</sup>	<a href="#">[4]</a>	
Refractive Index	1.4257	<a href="#">[4]</a>
1.426	<a href="#">[5]</a>	
Flash Point	57.7 °C	<a href="#">[4]</a>
Vapor Pressure	1.48 mmHg at 25 °C	<a href="#">[4]</a>
Solubility	Soluble in organic solvents	
XLogP3	-0.7	<a href="#">[1]</a> <a href="#">[4]</a>

## Synthesis of 4-Oxopentanal

One of the common methods for the preparation of **4-oxopentanal** is through the ozonolysis of a suitable cyclic alkene, such as 3-methylcyclopentene. This reaction cleaves the double bond to form the desired dicarbonyl compound.

### Experimental Protocol: Synthesis via Ozonolysis of 3-Methylcyclopentene

Materials:

- 3-Methylcyclopentene
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ ), anhydrous
- Methanol ( $\text{MeOH}$ ), anhydrous
- Ozone ( $\text{O}_3$ )
- Dimethyl sulfide (DMS) or Triphenylphosphine ( $\text{PPh}_3$ )
- Sodium bicarbonate ( $\text{NaHCO}_3$ ), saturated aqueous solution
- Magnesium sulfate ( $\text{MgSO}_4$ ), anhydrous
- Silica gel for column chromatography

Procedure:

- Dissolve 3-methylcyclopentene (1.0 eq) in a mixture of anhydrous dichloromethane and anhydrous methanol (e.g., 9:1 v/v) in a three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet tube connected to a trap containing a potassium iodide solution to quench excess ozone.
- Cool the reaction mixture to  $-78\text{ }^\circ\text{C}$  using a dry ice/acetone bath.
- Bubble a stream of ozone gas through the solution. The progress of the reaction can be monitored by the appearance of a blue color in the solution, indicating the presence of

excess ozone, or by thin-layer chromatography (TLC).

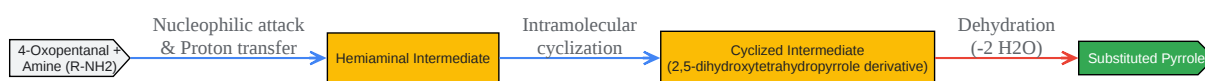
- Once the reaction is complete, purge the solution with a stream of nitrogen or oxygen to remove any residual ozone.
- Add a reducing agent, such as dimethyl sulfide (1.5 eq) or triphenylphosphine (1.2 eq), to the reaction mixture at  $-78\text{ }^{\circ}\text{C}$ .
- Allow the mixture to slowly warm to room temperature and stir for several hours (e.g., 4-12 hours) to ensure complete reduction of the ozonide intermediate.
- Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volumes).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **4-oxopentanal**.

## Chemical Reactivity and Applications

The presence of both an aldehyde and a ketone functionality makes **4-oxopentanal** a versatile building block in organic synthesis. The aldehyde group is generally more reactive towards nucleophiles than the ketone. A key application is its use in the synthesis of heterocyclic compounds, most notably in the Paal-Knorr synthesis of pyrroles.

### Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a straightforward and widely used method for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.<sup>[6][7]</sup>



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Caption: Simplified reaction pathway of the Paal-Knorr pyrrole synthesis.

## Experimental Protocol: Paal-Knorr Synthesis of 1-Aryl-2-methylpyrrole

This protocol is adapted from a general procedure for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds.[8]

Materials:

- **4-Oxopentanal**
- Aniline (or other primary amine)
- Methanol (MeOH)
- Concentrated Hydrochloric Acid (HCl)
- 0.5 M Hydrochloric Acid (HCl)
- Ice

Procedure:

- In a round-bottom flask, combine **4-oxopentanal** (1.0 eq), aniline (1.0 eq), and methanol.
- Add a catalytic amount (e.g., one drop) of concentrated hydrochloric acid to the mixture.
- Fit the flask with a reflux condenser and heat the mixture at reflux for an appropriate time (e.g., 15-60 minutes), monitoring the reaction progress by TLC.
- After the reaction is complete, cool the reaction mixture in an ice bath.
- While cooling, add 0.5 M hydrochloric acid to precipitate the product.
- Collect the resulting crystals by vacuum filtration.

- Recrystallize the crude product from a suitable solvent system (e.g., methanol/water mixture) to obtain the pure 1-aryl-2-methylpyrrole.
- Dry the crystals and determine the yield.

## Logical Relationships in Nomenclature

The IUPAC name "**4-oxopentanal**" is derived from its chemical structure, which can be broken down into its constituent parts.

Caption: Breakdown of the IUPAC name "**4-oxopentanal**".

## Conclusion

**4-Oxopentanal** is a fundamentally important 1,4-dicarbonyl compound with significant applications in organic synthesis, particularly for the construction of pyrrole-containing molecules. Understanding its properties, synthesis, and reactivity is crucial for its effective utilization in research and development. The detailed protocols and mechanistic diagrams provided in this guide are intended to serve as a valuable resource for scientists and professionals in the field.

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## References

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